molecular formula C19H19N3O4S2 B2863210 N-(2-methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921910-55-6

N-(2-methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2863210
CAS No.: 921910-55-6
M. Wt: 417.5
InChI Key: HWLKAASZHGYGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

  • Synthesis and Anticonvulsant Activity : A study explored derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, synthesized through various reactions. Among these, certain compounds demonstrated anticonvulsant activity, particularly against picrotoxin-induced convulsion, suggesting potential applications in epilepsy treatment (Farag et al., 2012).

Pharmacological Activity and Metabolic Stability

  • PI3K/mTOR Inhibition for Cancer Therapy : A potent inhibitor of PI3Kα and mTOR, with a structure similar to the compound , was investigated for cancer therapy. This research highlighted the importance of structural modifications to enhance metabolic stability and potency, indicating the relevance of such compounds in oncological pharmacology (Stec et al., 2011).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : A study focused on synthesizing new heterocyclic compounds, incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities, implying potential use in treating infections (Darwish et al., 2014).

Toxicity Assessment and Tumor Inhibition

  • Computational and Pharmacological Evaluation : Research on novel derivatives of 1,3,4-oxadiazole and pyrazole evaluated their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insights into the therapeutic potential and safety profile of such compounds (Faheem, 2018).

Carbonic Anhydrase Inhibition

  • Lead Development of Thiazolylsulfonamides : A series of sulfonamide inhibitors were investigated as inhibitors of carbonic anhydrase isoforms. These inhibitors showed low nanomolar inhibition values, suggesting their potential in treating diseases like cancer, obesity, and glaucoma (Carta et al., 2017).

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-8-9-17(26-2)16(10-13)21-18(23)11-14-12-27-19(20-14)22-28(24,25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLKAASZHGYGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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